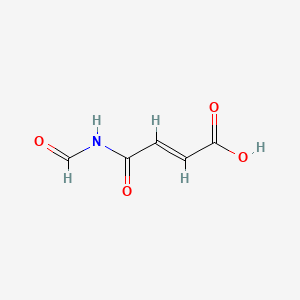

Fumaramic acid, N-formyl-

説明

N-Formyl-fumaramic acid is a derivative of fumaramic acid (trans-2-carbamoylacrylic acid), where the amide nitrogen is substituted with a formyl group. This modification alters its chemical reactivity, physical properties, and biological interactions. The compound is synthesized via enzymatic hydrolysis of N-formyl-fumaramide (NFF) using bacterial enzymes, as demonstrated by studies on 2,5-dihydroxypyridine (2,5-DHP) dioxygenase systems . Its UV spectrum (ε₂₉₀ = 121 cm⁻¹M⁻¹) distinguishes it from related amides like maleamic acid (ε₂₉₀ = 48 cm⁻¹M⁻¹) and NFF (ε₂₉₀ = 475 cm⁻¹M⁻¹) .

N-Formyl-fumaramic acid serves as an intermediate in synthetic pathways for bioactive molecules, including glutamate receptor analogs. For example, intramolecular [2+2] photocycloaddition of its ester derivatives yields novel 3-azabicyclo[3.1.1]heptane systems, which are structurally distinct from conventional cyclobutane products .

特性

CAS番号 |

6626-94-4 |

|---|---|

分子式 |

C5H5NO4 |

分子量 |

143.10 g/mol |

IUPAC名 |

(E)-4-formamido-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1+ |

InChIキー |

HSKSAKBZUITULZ-OWOJBTEDSA-N |

異性体SMILES |

C(=C/C(=O)O)\C(=O)NC=O |

正規SMILES |

C(=CC(=O)O)C(=O)NC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Fumaramic acid, N-formyl- typically involves the N-formylation of primary amines. This can be achieved using various catalysts and reaction conditions. For example, a novel solid acid magnetic nanocatalyst has been used for the efficient N-formylation of primary aromatic amines under mild reaction conditions . Other methods include the use of formyl chloride generated in situ by the action of oxalyl chloride on formic acid .

Industrial Production Methods

Industrial production of Fumaramic acid, N-formyl- often involves the use of biotechnological processes. For instance, fumaric acid can be produced via fermentation using fungi of the Rhizopus genus . This biotechnological approach is considered more sustainable compared to traditional petrochemical routes.

化学反応の分析

Types of Reactions

Fumaramic acid, N-formyl- undergoes various chemical reactions, including:

N-formylation: The primary reaction for its synthesis, involving the addition of a formyl group to an amine.

Oxidation and Reduction: These reactions can modify the functional groups present in the compound.

Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions involving Fumaramic acid, N-formyl- include formic acid, oxalyl chloride, and various catalysts such as metal/metal oxide-based catalysts . The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly.

Major Products Formed

The major products formed from the reactions involving Fumaramic acid, N-formyl- include formyl amides, which are valuable intermediates in pharmacological syntheses and industrial organic chemistry .

科学的研究の応用

Fumaramic acid, N-formyl- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.

作用機序

The mechanism of action of Fumaramic acid, N-formyl- involves its interaction with various molecular targets and pathways. For example, fumaric acid esters, including Fumaramic acid, N-formyl-, are known to exert their effects through the modulation of the cellular redox system and activation of the Nrf2 pathway . This leads to anti-inflammatory and antioxidant effects, making it a promising candidate for therapeutic applications.

類似化合物との比較

Key Research Findings

Unexpected Cycloadducts : Photocycloaddition of N-formyl-fumaramic acid esters yields 3-azabicyclo[3.1.1]heptane systems instead of the anticipated [3.2.0] bicyclic structures. This contrasts with simpler fumarate esters, which form cyclobutane derivatives .

Synthetic Challenges : Alkaline hydrolysis of N-formyl-fumaramic acid triesters leads to partial isomerization, complicating the isolation of pure stereoisomers (e.g., la vs. lb in glutamate analogs) .

Enzymatic Specificity: Deformylase activity on N-formyl-fumaramic acid is distinct from its action on N-carbamoyl-amino acids, emphasizing the role of the formyl group in enzyme-substrate interactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。